methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate
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Overview
Description
Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction mixture is heated to 80°C for 15 hours and then cooled to room temperature. Sodium hydroxide is added to the mixture, which is then stirred for an additional hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and controlled reaction conditions can help in achieving higher yields and purity. The process may also involve the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol
- 1-Methyl-5-trifluoromethyl-1H-pyrazol-3-ol
- Fluoxetine (Prozac)
- Celecoxib (Celebrex)
Uniqueness
Methyl {5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}acetate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a hydroxy group and a trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11F3N2O3 |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
methyl 2-[3-oxo-2-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C13H11F3N2O3/c1-21-12(20)7-9-6-11(19)18(17-9)10-4-2-8(3-5-10)13(14,15)16/h2-6,17H,7H2,1H3 |
InChI Key |
TYTFDKZUKRSYDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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